molecular formula C21H21ClN2O5S2 B2836939 4-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)butanamide CAS No. 922970-83-0

4-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)butanamide

Cat. No.: B2836939
CAS No.: 922970-83-0
M. Wt: 480.98
InChI Key: IEZUBLBAAMQFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)butanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule incorporates multiple pharmacologically relevant motifs, including a sulfonamide group, a 4-chlorophenyl ring, a 2-aminothiazole core, and a 3,4-dimethoxyphenyl substituent. The sulfonamide functional group is a privileged structure in drug discovery, known for its ability to interact with a wide range of enzymes and receptors, and is commonly found in compounds with antibacterial, antiviral, and carbonic anhydrase inhibitory activity . The 2-aminothiazole scaffold is a well-established heterocycle with a broad spectrum of reported biological activities. Research into structurally similar thiazole-containing compounds has indicated potential for diverse applications, including the investigation of anticancer properties and acetylcholinesterase inhibition for neurodegenerative disease research . The specific combination of the sulfonamide linker with the aminothiazole ring system in a single architecture presents a unique opportunity to explore synergistic effects and novel mechanisms of action. This compound is provided as a high-purity solid for research purposes exclusively. It is intended for in vitro analysis and screening assays to further elucidate its potential biochemical applications and pharmacological profile. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S2/c1-28-18-10-5-14(12-19(18)29-2)17-13-30-21(23-17)24-20(25)4-3-11-31(26,27)16-8-6-15(22)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZUBLBAAMQFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs

Compound Name / ID (from Evidence) Substituents (Thiazole/Sulfonamide) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 3,4-Dimethoxyphenyl, 4-ClPhSO₂ ~495.98* Not reported Not reported
4-Nitro-N′-(4-phenylthiazol-2-yl)benzenesulfonohydrazide (6) Phenyl, 4-NO₂PhSO₂ 402.41 211–214 85
4-Chloro-N′-(4-(4-ClPh)thiazol-2-yl)benzenesulfonohydrazide (7) 4-ClPh, 4-ClPhSO₂ 426.32 206–208 80
N-[5-[(4-ClPh)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-MePhO)butanamide Thiadiazole, 4-ClPhCH₂, 2-MePhO ~458.33* Not reported Not reported

*Calculated based on molecular formulae.

  • Electronic Effects: Nitro (NO₂) and chloro (Cl) groups increase electron-withdrawing character, enhancing sulfonamide reactivity .
  • Lipophilicity : The dimethoxyphenyl group in the target compound likely increases logP compared to chloro/nitro analogs, improving membrane permeability .

Tautomerism and Stability

  • Unlike triazole-thione analogs in , the target compound’s thiazole core lacks tautomeric equilibria, ensuring structural stability .
  • The sulfonamide group’s rigidity (vs. sulfonohydrazides in ) may reduce metabolic degradation .

Q & A

Q. Table 1: Example Reaction Conditions

StepSolventTemperatureYield (%)Purity (%)
SulfonylationDMSO80°C7592
Thiazole FormationEthanolReflux6889
Final PurificationHexane/EtOAcRT-95

How can structural contradictions in spectroscopic data for sulfonamide-thiazole derivatives be resolved?

Answer:
Discrepancies in NMR or MS data arise from tautomerism or impurities. Mitigation strategies include:

  • Multi-technique validation : Combine 1^1H/13^13C NMR, HSQC, and HRMS to confirm assignments .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., thiazole ring conformation) .
  • Dynamic HPLC : Detect and quantify impurities ≥0.1% .

What in vitro models are suitable for evaluating the anticancer potential of this compound?

Answer:
Prioritize cell lines with overexpression of sulfonamide-sensitive targets (e.g., carbonic anhydrase IX):

  • Cell lines : MDA-MB-231 (breast), A549 (lung), and HT-29 (colon) .
  • Assays : MTT for viability, Annexin V/PI for apoptosis, and scratch assays for migration .
  • Dose range : 1–100 µM, with IC50_{50} calculations using nonlinear regression .

How does the 3,4-dimethoxyphenyl moiety influence target binding?

Answer:
The methoxy groups enhance lipophilicity and π-π stacking with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Computational methods include:

  • Molecular docking : AutoDock Vina with PDB structures (e.g., 3L3F for EGFR) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentLogPIC50_{50} (µM)Target
3,4-Dimethoxy2.812.5EGFR Kinase
4-Chloro3.18.2CA IX
4-Fluoro2.518.7HDAC

What strategies mitigate poor aqueous solubility of this compound?

Answer:

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters at the sulfonamide group, hydrolyzed in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

How can metabolic stability be assessed in preclinical models?

Answer:

  • In vitro : Liver microsomal assays (human/rat) with LC-MS/MS metabolite profiling .
  • In vivo : Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing, t1/2_{1/2} calculation) .
  • Key metabolites : Hydroxylated thiazole or demethylated dimethoxy groups .

What computational tools validate the compound’s mechanism of action?

Answer:

  • Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .
  • Free energy perturbation (FEP) : Predict affinity changes for structural analogs .
  • ADMET prediction : SwissADME for bioavailability and toxicity .

How do researchers reconcile conflicting cytotoxicity data across studies?

Answer:

  • Standardize assays : Use identical cell lines, serum concentrations, and incubation times (e.g., 48 hrs) .
  • Control for purity : Require ≥95% purity (HPLC) and confirm via 1^1H NMR .
  • Meta-analysis : Apply random-effects models to aggregate IC50_{50} values from ≥3 independent studies .

What functional groups are prone to hydrolysis or oxidation under storage?

Answer:

  • Sulfonamide group : Susceptible to acid hydrolysis; store at pH 6–8 in amber vials .
  • Thiazole ring : Oxidizes under light; use argon atmosphere and -20°C storage .
  • Methoxy groups : Stable under dry conditions but degrade in high humidity .

How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Core modifications : Replace thiazole with oxadiazole for altered selectivity .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition; bulky groups reduce cell permeability .
  • Bioisosteres : Replace sulfonamide with phosphonamide to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.